molecular formula C23H25Cl2FN4O3 B565163 6,7,8,9 Dehydro Paliperidone Hydrochloride CAS No. 170359-61-2

6,7,8,9 Dehydro Paliperidone Hydrochloride

Número de catálogo: B565163
Número CAS: 170359-61-2
Peso molecular: 495.376
Clave InChI: KJYLAYFYBZRXMT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,7,8,9-Dehydro Paliperidone Hydrochloride (CAS 170359-61-2) is a pharmacologically relevant impurity and degradation product of Paliperidone, an atypical antipsychotic used to treat schizophrenia and bipolar disorder . Its molecular formula is C23H23FN4O3·2HCl, with a molecular weight of 422.46 g/mol . Structurally, it arises from the dehydrogenation of the 6,7,8,9-tetrahydro ring system in Paliperidone, forming a conjugated diene moiety . This modification alters its physicochemical properties, including solubility and stability, necessitating rigorous monitoring during drug manufacturing and storage .

As a metabolite or degradation product, 6,7,8,9-Dehydro Paliperidone Hydrochloride lacks therapeutic efficacy and may contribute to adverse effects if present above regulatory thresholds (typically ≤0.15% w/w) . It is listed in pharmacopeial guidelines as a "specified impurity," requiring quantification via high-performance liquid chromatography (HPLC) or mass spectrometry .

Propiedades

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3.2ClH/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21;;/h2-5,9,13,15,29H,6-8,10-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYLAYFYBZRXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25Cl2FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Análisis De Reacciones Químicas

6,7,8,9 Dehydro Paliperidone Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: This reaction involves the replacement of one functional group with another.

Aplicaciones Científicas De Investigación

Treatment of Schizophrenia

The primary application of 6,7,8,9 Dehydro Paliperidone Hydrochloride is in the treatment of schizophrenia. Clinical studies have shown that it can significantly reduce symptoms as measured by the Positive and Negative Syndrome Scale (PANSS). For instance:

  • Efficacy : In clinical trials involving paliperidone formulations (including 6,7,8,9 Dehydro Paliperidone), patients demonstrated substantial improvements in PANSS scores compared to placebo groups.
  • Long-Term Outcomes : A three-year follow-up study indicated sustained efficacy with continuous treatment using paliperidone palmitate formulations.

Schizoaffective Disorder

This compound is also indicated for schizoaffective disorder. When used alongside mood stabilizers or antidepressants, it can help manage both psychotic and mood symptoms effectively.

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in various patient populations:

  • Case Study on Efficacy : A randomized controlled trial demonstrated that patients treated with paliperidone palmitate showed a significant reduction in overall symptom severity compared to those receiving placebo. The study reported a response rate improvement from 14% in placebo to over 30% in active treatment groups.
  • Longitudinal Studies : Long-term studies have highlighted the safety profile and sustained efficacy of this compound over extended periods. Patients maintained on paliperidone palmitate showed consistent symptom management with minimal adverse effects reported over three years.

Comparative Data Table

Parameter Paliperidone (Active) Placebo
PANSS Total Score Change-7.8-4
Response Rate (≥30% Improvement)37%14%
Adverse EventsMild to ModerateLow

Comparación Con Compuestos Similares

The following table summarizes key structural, regulatory, and functional differences between 6,7,8,9-Dehydro Paliperidone Hydrochloride and related compounds:

Compound Molecular Formula CAS Number Role Key Characteristics Source/Reference
Paliperidone C23H27FN4O3 144598-75-4 Parent drug Active antipsychotic; D2/5-HT2A receptor antagonist.
6,7,8,9-Dehydro Paliperidone HCl C23H23FN4O3·2HCl 170359-61-2 Impurity/Degradation product Dehydrogenated derivative; no therapeutic activity; monitored ≤0.15% in formulations.
Paliperidone N-Oxide C23H27FN4O4 Not specified Oxidation impurity Formed via N-oxidation of piperidine ring; structurally distinct from parent drug.
Paliperidone Z-Oxime (Impurity H) C23H26FN5O3 1388021-47-3 Process-related impurity Oxime derivative formed during synthesis; requires strict control.
Dehydrodeoxy Donepezil C24H27NO3 120013-45-8 Impurity (Donepezil) Acetylcholinesterase inhibitor impurity; unrelated to Paliperidone.

Key Comparisons :

Structural Differences :

  • 6,7,8,9-Dehydro Paliperidone HCl differs from Paliperidone by the loss of two hydrogen atoms, forming a conjugated diene system .
  • Paliperidone N-Oxide contains an oxidized nitrogen atom in the piperidine ring, altering its polarity and metabolic stability .

Pharmacological Activity :

  • Paliperidone is the only therapeutically active compound , acting as a dopamine and serotonin receptor antagonist .
  • Impurities like 6,7,8,9-Dehydro and N-Oxide are pharmacologically inert but may exhibit toxicity at high concentrations .

Regulatory Status :

  • 6,7,8,9-Dehydro Paliperidone HCl is classified as a "qualified impurity" with established safety thresholds .
  • Paliperidone Z-Oxime (Impurity H) is a process-related impurity requiring identification and quantification during synthesis .

Analytical Detection :

  • HPLC methods with UV detection (e.g., 280 nm) are commonly used to resolve these impurities, with retention times distinguishing them from the parent drug .

Actividad Biológica

Overview

6,7,8,9 Dehydro Paliperidone Hydrochloride is a derivative of Paliperidone, which is an atypical antipsychotic primarily used in the treatment of schizophrenia and schizoaffective disorders. This compound exhibits significant biological activity, particularly as an antipsychotic agent. Its mechanism of action is believed to involve antagonism at dopamine D2 and serotonin 5-HT2A receptors, similar to its parent compound.

Receptor Interactions

This compound acts primarily through:

  • Dopamine D2 Receptor Antagonism : This action helps in reducing the positive symptoms of schizophrenia.
  • Serotonin 5-HT2A Receptor Antagonism : This contributes to alleviating negative symptoms and may improve mood and cognitive function.

Cellular Effects

The compound influences cellular signaling pathways and gene expression by modulating neurotransmitter activities. It impacts various cellular functions, including metabolism and cell signaling.

The pharmacological effects of this compound are mediated through:

  • Central Dopamine Type 2 (D2) Receptor Antagonism
  • Serotonin Type 2 (5HT2A) Receptor Antagonism

These actions collectively contribute to the stabilization of acute psychotic symptoms and prevention of relapse in patients with schizophrenia.

Metabolism

This compound shares metabolic pathways with Paliperidone. The primary metabolic processes include:

  • Dealkylation
  • Hydroxylation
  • Dehydrogenation
  • Benzisoxazole Scission

These pathways ensure that the compound is efficiently metabolized and excreted, primarily through renal routes.

Elimination

Approximately 59% of the administered dose is excreted unchanged in urine within a week of administration. The terminal elimination half-life is about 23 hours.

Case Studies

  • Clinical Trial on Schizophrenia : A double-blind study involving 652 patients demonstrated that both doses of paliperidone significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo. The mean changes in PANSS scores were statistically significant (p<0.001), indicating effective symptom management.
  • Long-term Efficacy : In a separate study assessing long-term treatment with paliperidone palmitate (the injectable form), patients showed sustained improvements in PANSS scores over a period of several months.

Comparison with Similar Compounds

CompoundMechanism of ActionClinical Use
Paliperidone D2 and 5HT2A receptor antagonismTreatment of schizophrenia
Risperidone Metabolized to paliperidone; similar receptor actionTreatment of schizophrenia
9-Hydroxyrisperidone Active metabolite of risperidone; similar effectsTreatment of schizophrenia

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.